(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate
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Overview
Description
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate is a chemical compound with the molecular formula C11H10O4S. It is a derivative of indandione, a versatile building block used in various chemical applications. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate typically involves the reaction of indandione with appropriate reagents to introduce the hydroxy and methylthio groups. One common method involves the use of a Cu-catalyzed intramolecular annulation reaction, followed by oxidation with Jones’ reagent or o-iodoxybenzoic acid (IBX) to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The hydroxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones’ reagent, o-iodoxybenzoic acid (IBX)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural properties.
Indanone: Another analogue used in the design of biologically active compounds.
Indinavir: A derivative used for the treatment of AIDS.
Uniqueness
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
13364-81-3 |
---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate |
InChI |
InChI=1S/C12H10O4S/c1-7(13)16-12(17-2)10(14)8-5-3-4-6-9(8)11(12)15/h3-6H,1-2H3 |
InChI Key |
SSPJZFOVUODOMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC |
Canonical SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC |
Key on ui other cas no. |
13364-81-3 |
Synonyms |
2-(Acetyloxy)-2-(methylthio)-1H-indene-1,3(2H)-dione |
Origin of Product |
United States |
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